

# An In-depth Technical Guide to 3-(2-Fluoro-5-methylphenyl)benzotrile

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## Compound of Interest

Compound Name:	3-(2-Fluoro-5-methylphenyl)benzotrile
CAS No.:	1365272-20-3
Cat. No.:	B573074

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## Abstract

This technical guide provides a comprehensive overview of **3-(2-Fluoro-5-methylphenyl)benzotrile**, a fluorinated biaryl nitrile of significant interest to the pharmaceutical and materials science sectors. This document details the compound's nomenclature, physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and in-depth spectroscopic analysis. Furthermore, it explores the reactivity of the nitrile and biaryl scaffold, potential applications in drug discovery, and essential safety and handling protocols. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of novel molecular entities.

## Compound Identification and Nomenclature

The structural representation of the title compound is a biphenyl system, where a benzotrile moiety is substituted at the 3-position with a 2-fluoro-5-methylphenyl group.

- Systematic IUPAC Name: **3-(2-Fluoro-5-methylphenyl)benzotrile**

- CAS Number: 1365272-20-3[1]
- Molecular Formula: C<sub>14</sub>H<sub>10</sub>FN
- Molecular Weight: 211.24 g/mol
- Chemical Structure:

Caption: Chemical structure of **3-(2-Fluoro-5-methylphenyl)benzotrile**.

## Rationale for IUPAC Nomenclature

According to IUPAC guidelines for naming biphenyl assemblies, the larger ring system or the one with the principal functional group is considered the parent structure.[2][3][4] In this case, benzonitrile is the parent, and the 2-fluoro-5-methylphenyl group is treated as a substituent at the 3-position. The numbering of the biphenyl system starts from the carbon atom joining the two rings.[2][3][4]

## Physicochemical Properties

The predicted and experimentally analogous physicochemical properties of **3-(2-Fluoro-5-methylphenyl)benzotrile** are summarized below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>10</sub> FN	Calculated
Molecular Weight	211.24 g/mol	Calculated
Appearance	White to off-white solid	Predicted
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like DCM, THF, Ethyl Acetate; Insoluble in water	Predicted
logP	~4.5	Predicted

## Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **3-(2-Fluoro-5-methylphenyl)benzonitrile** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[5][6]</sup> This method is widely used for the formation of C-C bonds between aryl groups due to its high functional group tolerance and generally good yields.<sup>[6][7]</sup>

The reaction involves the coupling of 3-cyanophenylboronic acid with 1-bromo-2-fluoro-5-methylbenzene in the presence of a palladium catalyst and a base.

### Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

### Step-by-Step Experimental Protocol

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanophenylboronic acid (1.0 eq), 1-bromo-2-fluoro-5-methylbenzene (1.1 eq), and sodium carbonate (2.5 eq).
- **Solvent Addition:** Add a 3:1:1 mixture of toluene, ethanol, and water as the solvent system.
- **Degassing:** Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq).
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

using a hexane/ethyl acetate gradient to afford the pure **3-(2-Fluoro-5-methylphenyl)benzonitrile**.

## Spectroscopic Analysis and Structural Elucidation

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques. Below are the predicted key spectral features based on analogous fluorinated biphenyl compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Spectroscopic Data	Predicted Chemical Shifts/Signals
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.80-7.40 (m, 4H, Ar-H of benzonitrile ring), 7.30-7.00 (m, 3H, Ar-H of fluoromethylphenyl ring), 2.35 (s, 3H, $-\text{CH}_3$ )
$^{13}\text{C}$ NMR (101 MHz, $\text{CDCl}_3$ )	$\delta$ 160.0 (d, $J = 245$ Hz, C-F), 140-115 (multiple signals for Ar-C), 118.5 (CN), 20.5 ( $-\text{CH}_3$ )
$^{19}\text{F}$ NMR (376 MHz, $\text{CDCl}_3$ )	$\delta$ -115 to -125 ppm (s)
IR (KBr, $\text{cm}^{-1}$ )	$\nu$ 3100-3000 (Ar C-H), 2230 ( $\text{C}\equiv\text{N}$ ), 1600, 1480 (Ar C=C), 1250 (C-F)
Mass Spectrometry (ESI+)	$m/z$ 212.08 $[\text{M}+\text{H}]^+$ , 234.06 $[\text{M}+\text{Na}]^+$

## Reactivity and Potential Applications

### Chemical Reactivity

The reactivity of **3-(2-Fluoro-5-methylphenyl)benzonitrile** is primarily dictated by the nitrile group and the biaryl scaffold.

- Nitrile Group:** The nitrile moiety is a versatile functional group that can undergo various transformations, making it a valuable synthon in pharmaceutical development.[\[11\]](#) It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems.[\[11\]](#)[\[12\]](#) The electrophilic carbon of the nitrile is susceptible to nucleophilic attack, a property exploited in the design of covalent inhibitors that target cysteine or serine residues in enzymes.[\[13\]](#)[\[14\]](#)

- **Biaryl Core:** The fluorinated biaryl structure is a common motif in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.<sup>[15]</sup> The biaryl linkage allows for conformational flexibility, which can be crucial for optimal interaction with biological targets.

## Applications in Drug Discovery

Nitrile-containing compounds are prevalent in pharmaceuticals, with over 60 approved drugs featuring this functional group.<sup>[14][16]</sup> The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.<sup>[16]</sup>

Given its structure, **3-(2-Fluoro-5-methylphenyl)benzonitrile** is a promising scaffold for the development of:

- **Kinase Inhibitors:** Many kinase inhibitors possess a biaryl core structure. The specific substitution pattern of this compound could be explored for targeting various kinases involved in oncology and inflammatory diseases.
- **Covalent Inhibitors:** The nitrile group can serve as a "warhead" for covalent modification of target proteins, a strategy that has gained significant traction in drug discovery.<sup>[13][14]</sup>
- **Probes for Chemical Biology:** This compound could be further functionalized to serve as a chemical probe for studying biological pathways.

## Safety and Handling

Proper safety precautions must be observed when handling **3-(2-Fluoro-5-methylphenyl)benzonitrile** and its precursors.

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.<sup>[17][18]</sup>
- **Engineering Controls:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.<sup>[17][18]</sup>
- **Storage:** Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.<sup>[18][19][20]</sup>

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Hazard Identification

While specific toxicity data for this compound is not available, aromatic nitriles and fluorinated compounds should be handled with care. Aromatic nitriles can be harmful if swallowed or inhaled.<sup>[19][20]</sup>

## Conclusion

**3-(2-Fluoro-5-methylphenyl)benzotrile** is a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of the reactive nitrile group and the fluorinated biaryl scaffold provides numerous opportunities for further chemical modification and exploration of its biological activity. Adherence to strict safety protocols is essential when working with this and related compounds.

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